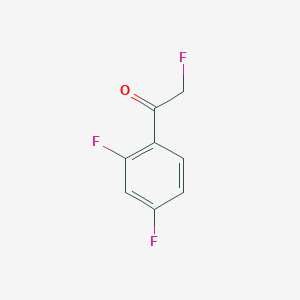

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

Description

Significance of Fluorine in Organic Chemistry and Advanced Materials

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nist.govnih.gov This inherent strength contributes to the high thermal and oxidative stability of organofluorine compounds. Consequently, these compounds are frequently more durable and resistant to harsh chemical environments. nist.gov

The strategic incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics, including lipophilicity, metabolic stability, and bioavailability. These modifications are highly sought after in various fields. In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov Examples include widely used drugs like fluoxetine and ciprofloxacin. nih.gov In materials science, fluorinated polymers, such as polytetrafluoroethylene (Teflon), are known for their exceptional chemical inertness and low friction coefficients, leading to applications ranging from non-stick coatings to high-performance lubricants. nih.gov Fluorinated materials are also integral to the development of liquid crystals, fire-fighting foams, and advanced electrochemical devices. nih.govappchemical.com

Overview of α-Fluorocarbonyl Compounds in Chemical Synthesis and Research

α-Fluorocarbonyl compounds, a class of molecules containing a fluorine atom on the carbon adjacent to a carbonyl group (C=O), are valuable intermediates in organic synthesis. The presence of the electronegative fluorine atom at the α-position significantly influences the reactivity of the carbonyl group and the adjacent C-F bond, making these compounds versatile building blocks for creating more complex fluorinated molecules.

The synthesis of α-fluorocarbonyls has been a subject of considerable research, with methods developed for their stereoselective construction. britiscientific.com Electrophilic fluorination is a common strategy, employing reagents that act as a source of "F+". lookchem.com These methods allow for the direct fluorination of enolates, enol ethers, or the parent carbonyl compounds. The resulting α-fluoroketones can undergo various transformations, including nucleophilic substitution reactions, which are crucial for constructing fluorinated chiral carbon centers. britiscientific.com Their utility is demonstrated in the synthesis of biologically active molecules and other functional organic materials.

Specific Contextualization of Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) is an α-fluoroketone that features a difluorinated phenyl ring. Its structure suggests it is a derivative of the more widely known precursor, 1-(2,4-difluorophenyl)ethanone. This precursor, also known as 2',4'-difluoroacetophenone (B1293509), is a common starting material in various synthetic pathways.

The synthesis of the title compound would likely involve the α-fluorination of 1-(2,4-difluorophenyl)ethanone. Given the established reactivity of acetophenones, this transformation could be achieved using various electrophilic fluorinating agents. As an α-fluoroketone, Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- serves as a potential intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where fluorinated aromatic compounds are of significant interest. The three fluorine atoms in its structure are expected to confer properties of enhanced stability and altered biological activity to any larger molecules synthesized from it.

Below are data tables for the precursor compound, 1-(2,4-difluorophenyl)ethanone, and the target compound, Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI).

Table 1: Properties of 1-(2,4-difluorophenyl)ethanone

| Property | Value |

|---|---|

| CAS Number | 364-83-0 |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)ethanone |

| Synonyms | 2',4'-Difluoroacetophenone |

Table 2: Properties of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)-2-fluoroethanone |

| Synonyms | 2,2',4'-Trifluoroacetophenone |

Research Scope and Outline Organization

This article is designed to provide a focused and scientifically grounded overview of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI). The scope is strictly limited to its chemical context, framed by the broader importance of fluorine in modern chemistry. The content begins with a general introduction to the significance of organofluorine chemistry and the specific class of α-fluorocarbonyl compounds. It then narrows the focus to the title compound, discussing its structural relationship to its precursor and its potential role as a synthetic intermediate. The information is presented in a clear, hierarchical structure to facilitate a thorough understanding of the subject matter within the defined boundaries.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDMQAHXIMUXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-34-6 | |

| Record name | 1-(2,4-difluorophenyl)-2-fluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of Ethanone, 1 2,4 Difluorophenyl 2 Fluoro 9ci

Direct Fluorination Approaches to α-Fluoroketones

Direct α-fluorination involves the introduction of a fluorine atom onto the carbon adjacent to the carbonyl group of a ketone precursor, such as 1-(2,4-difluorophenyl)ethanone. This is most commonly achieved through the reaction of an enol or enolate intermediate with an electrophilic fluorine source.

Utilization of Electrophilic Fluorinating Reagents

The most prevalent method for the direct α-fluorination of ketones is the use of electrophilic N-F reagents. These reagents act as a source of "F+" and are generally more stable, safer, and easier to handle than elemental fluorine. Among the most widely used is Selectfluor™, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).

The reaction typically proceeds by generating an enol or enolate of the starting ketone, 1-(2,4-difluorophenyl)ethanone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. The choice of solvent and reaction conditions is crucial for achieving high yields and selectivity. While a specific documented synthesis for Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- using this method is not detailed in the surveyed literature, the general applicability is well-established for a wide range of ketones.

Table 1: Common Electrophilic N-F Reagents for α-Fluorination of Ketones

| Reagent Name | Common Acronym | Structure | Key Features |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™, F-TEDA-BF₄ | [C₇H₁₄ClFN₂]²⁺·2[BF₄]⁻ | Highly effective, stable, commercially available, widely used. |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Powerful fluorinating agent, often used in asymmetric catalysis. |

Catalytic Systems in Direct Fluorination

To achieve stereocontrol in the synthesis of chiral α-fluoroketones, catalytic asymmetric fluorination has become a major area of research. These methods use a chiral catalyst to control the facial selectivity of the fluorination of a prochiral enolate. Both metal-based Lewis acid catalysis and organocatalysis have been successfully employed.

For a substrate like 1-(2,4-difluorophenyl)ethanone, which is prochiral, an enantioselective fluorination could yield optically active 2-fluoro-1-(2,4-difluorophenyl)ethanone. Organocatalytic methods often employ chiral primary or secondary amines (like proline derivatives) to form a chiral enamine intermediate with the ketone. This enamine then reacts stereoselectively with an electrophilic fluorine source such as NFSI or Selectfluor™. Chiral anion phase-transfer catalysis is another promising strategy for achieving high enantioselectivity.

Indirect Synthetic Routes via Pre-functionalized Precursors

Indirect methods for synthesizing Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- typically start with a precursor that already contains a leaving group at the α-position, such as 2-chloro-1-(2,4-difluorophenyl)ethanone. The synthesis is then completed by a nucleophilic substitution reaction to introduce the fluorine atom.

A common and cost-effective method is halogen exchange (Halex) fluorination. This involves reacting an α-haloketone with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). Due to the low solubility of alkali metal fluorides in many organic solvents, this reaction is often facilitated by phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) or phosphonium (B103445) salts, or by using polar aprotic solvents like DMSO. The PTC helps to transport the fluoride anion from the solid phase into the organic phase where the reaction occurs.

Table 2: Typical Conditions for Halogen Exchange Fluorination of α-Chloroketones

| Fluoride Source | Catalyst/Additive | Solvent | Temperature (°C) | General Applicability |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile | 80-100 | Widely used for activated halides. |

| Potassium Fluoride (KF) | 18-Crown-6 | Acetonitrile, DMF | 80-120 | Effective at solubilizing KF. |

| Cesium Fluoride (CsF) | None or PTC | DMF, Sulfolane (B150427) | 25-100 | More reactive and soluble than KF. |

Cross-Coupling Strategies for C-C and C-F Bond Formation

While more commonly applied to the synthesis of aryl fluorides, cross-coupling strategies can, in principle, be adapted for the formation of α-fluoroketones. However, this is not a common or direct route to the target compound. These methods typically involve the coupling of an organometallic reagent with a fluorinated building block, catalyzed by a transition metal, most often palladium. For a molecule like Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-, this approach is synthetically less direct than direct fluorination or nucleophilic substitution.

Organometallic Reagents in Directed Fluorination

The use of organometallic reagents, specifically pre-formed enolates like lithium or silicon enolates, is a classical approach to control the regioselectivity of α-functionalization. 1-(2,4-Difluorophenyl)ethanone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a regiodefined lithium enolate. Subsequent quenching of this enolate with an electrophilic fluorine source (e.g., NFSI) would yield the desired α-fluoroketone. This method offers excellent control over which α-proton is replaced, which is particularly useful for ketones with multiple enolizable positions.

Radical Reactions in α-Fluoroketone Synthesis

Radical fluorination offers an alternative mechanistic pathway to introduce fluorine. This approach involves the generation of a carbon-centered radical at the α-position of the ketone, which is then trapped by a fluorine atom source. While historically challenging due to the high reactivity of fluorine gas, the development of modern N-F reagents that can act as fluorine atom donors under specific conditions has revitalized this field. For instance, photoredox catalysis can be used to generate the α-keto radical from 1-(2,4-difluorophenyl)ethanone under mild conditions, which then reacts with a reagent like Selectfluor™ to form the C-F bond. This methodology complements traditional ionic pathways and can exhibit different selectivity profiles.

Targeted Synthesis of Aryl Fluorinated Acetophenones

The construction of aryl fluorinated acetophenones requires precise control over the introduction of fluorine at both the aromatic ring and the α-position of the acetyl group. The methodologies employed are often multi-step processes, beginning with the formation of a difluorinated aryl ketone intermediate, followed by the introduction of the final fluorine atom.

A primary and classical approach to aryl ketones is the Friedel-Crafts acylation. This methodology is effective for producing the core structure, 1-(2,4-difluorophenyl)ethanone, which serves as a key precursor to the final target compound.

The synthesis begins with the electrophilic acylation of 1,3-difluorobenzene (B1663923). organic-chemistry.org In this reaction, an acetylating agent, such as acetyl chloride or acetic anhydride, is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst. organic-chemistry.org Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. organic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion (CH₃CO⁺), generated from the acetylating agent and Lewis acid, attacks the electron-rich difluorobenzene ring. google.com The reaction is typically conducted using an excess of 1,3-difluorobenzene, which also serves as the solvent, eliminating the need for an additional inert solvent. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 1,3-Difluorobenzene | Acetyl Chloride / Acetic Anhydride | AlCl₃ | Excess 1,3-Difluorobenzene | 1-(2,4-Difluorophenyl)ethanone |

This table summarizes the typical components for the Friedel-Crafts acylation to produce the 1-(2,4-difluorophenyl)ethanone intermediate.

Following the successful synthesis of the 1-(2,4-difluorophenyl)ethanone intermediate, the next crucial step is the introduction of a fluorine atom at the α-carbon of the ketone. This direct fluorination can be achieved using various modern fluorinating agents. One notable method involves the use of a hypervalent iodine reagent in combination with a fluoride source, such as a triethylamine-hydrogen fluoride complex (TEA·nHF). nih.gov This approach allows for the selective α-fluorination of acetophenone (B1666503) derivatives under relatively mild conditions to yield the corresponding α-fluoroketone. nih.gov Other electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are also widely used for the direct fluorination of ketones at the α-position. organic-chemistry.org

This strategy involves the fluorination of an enol or enolate equivalent of the 1-(2,4-difluorophenyl)ethanone precursor. The "oxy" component refers to the oxygen of the enol or enolate intermediate, which directs the regioselectivity of the fluorination to the α-carbon. This method avoids the direct fluorination of the ketone under potentially harsh acidic or basic conditions.

The process typically begins with the conversion of 1-(2,4-difluorophenyl)ethanone into a more reactive enol derivative, such as a silyl (B83357) enol ether. This is accomplished by treating the ketone with a strong, non-nucleophilic base, like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by trapping the resulting enolate with a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl). researchgate.net

Once the silyl enol ether is formed, it is subjected to fluorination using an electrophilic fluorine source. researchgate.netamanote.com N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are highly effective reagents for this transformation. researchgate.netsapub.org The reaction proceeds through the attack of the electron-rich double bond of the silyl enol ether on the electrophilic fluorine atom, leading to the formation of the α-fluoroketone after cleavage of the silyl group. researchgate.net

| Ketone Precursor | Enol Generation | Electrophilic Fluorine Source | Product |

| 1-(2,4-Difluorophenyl)ethanone | 1. LiHMDS2. TMSCl | Selectfluor® | Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- |

This table outlines the key steps and reagents in the synthesis of the target compound via an aryl-oxy-fluorination approach involving a silyl enol ether intermediate.

An alternative synthetic route begins with an α-halogenated acetophenone derivative where the halogen is chlorine or bromine, followed by its substitution with fluorine. This pathway leverages the availability of α-chloro and α-bromo acetophenone precursors.

The starting material for this sequence is typically 2-chloro-1-(2,4-difluorophenyl)ethanone or its bromo-analogue, 2-bromo-1-(2,4-difluorophenyl)ethanone. These precursors can be synthesized by the direct α-halogenation of 1-(2,4-difluorophenyl)ethanone. The crucial step is the subsequent nucleophilic substitution of the α-chloro or α-bromo atom with a fluoride ion, a process known as a halogen exchange (Halex) or Finkelstein reaction. google.com

This substitution is typically carried out using a source of nucleophilic fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com The reaction is often facilitated by the use of a phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide) in a polar aprotic solvent like sulfolane or dimethylformamide to enhance the solubility and reactivity of the fluoride salt. google.com While this method is a substitution rather than a reduction, it is a key strategy starting from a more readily available halogenated derivative.

A true reductive pathway would involve a precursor with more than one halogen at the alpha position, such as 2,2-dichloro-1-(2,4-difluorophenyl)ethanone. A selective reductive monodehalogenation could then, in principle, yield an α-monohalo ketone. researchgate.net However, the direct synthesis of the target α-fluoro ketone via halogen exchange on an α-chloro or α-bromo precursor is a more commonly documented approach.

| Precursor | Fluoride Source | Catalyst/Solvent | Reaction Type | Product |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | Potassium Fluoride (KF) | Phase-Transfer Catalyst / Polar Aprotic Solvent | Nucleophilic Substitution (Halex) | Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- |

This table details the components of the halogen exchange method for synthesizing the target compound from an α-chloro precursor.

Chemical Reactivity and Mechanistic Investigations of Ethanone, 1 2,4 Difluorophenyl 2 Fluoro 9ci

Reactivity at the α-Fluoro Carbonyl Moiety

The presence of a fluorine atom on the carbon adjacent to the carbonyl group significantly influences the reactivity of the molecule. This α-fluoro ketone functionality is a critical site for various chemical transformations.

Nucleophilic Additions and Substitutions at the α-Position

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the α-fluoro substituent also presents a potential leaving group, leading to a variety of reaction pathways.

Nucleophilic substitution at the α-position is a key reaction for this compound. For instance, it is a precursor in the synthesis of fluconazole, an azole-based antifungal medication. In this synthesis, the fluorine atom is displaced by a 1H-1,2,4-triazole nucleophile to form 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. scimplify.com This reaction is fundamental to creating the triazole ring system integral to the biological activity of fluconazole. scimplify.com

The reactivity of α-haloketones is well-established, and various nucleophiles can be employed to displace the α-halogen. While specific studies on Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- (9CI) with a wide range of nucleophiles are not extensively detailed in the provided search results, the general reactivity pattern of α-fluoroketones suggests that nucleophiles such as amines, thiols, and alkoxides could potentially react at this position.

Enolate Chemistry of α-Fluoroketones

The acidity of the α-proton in ketones allows for the formation of enolates, which are powerful nucleophiles in their own right. bham.ac.ukwikipedia.orgmasterorganicchemistry.com In α-fluoroketones, the inductive effect of the fluorine atom further increases the acidity of the remaining α-proton, facilitating enolate formation.

The enolate derived from Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) can react with various electrophiles. The regioselectivity of enolate formation (in cases of unsymmetrical ketones) is influenced by kinetic versus thermodynamic control. bham.ac.ukwikipedia.org For this specific compound, deprotonation would occur at the carbon bearing the fluorine atom.

The resulting α-fluoroenolate is a versatile intermediate. For example, α,α-difluoroenolates, generated under mild conditions, can participate in aldol reactions. nih.gov This suggests that the enolate of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) could potentially react with aldehydes and ketones to form β-hydroxy-α-fluoroketones.

Furthermore, the trapping of enolates with electrophilic fluorinating agents is a common strategy for the synthesis of α,α-difluorinated ketones. nih.govorganic-chemistry.org This highlights the potential for further functionalization at the α-position through its enolate.

Reactions Involving the Difluorophenyl Ring

The 2,4-difluorophenyl group is another reactive site within the molecule, primarily undergoing aromatic substitution reactions. The fluorine substituents are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution, while also activating the ring towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The rate and regioselectivity of these reactions are heavily influenced by the substituents on the aromatic ring. In the case of the 2,4-difluorophenyl group, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, making electrophilic substitution more difficult compared to benzene.

However, the fluorine atoms are also ortho-, para-directing due to the lone pairs of electrons that can be donated through resonance. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atoms. Given the existing substitution pattern, the most likely positions for further electrophilic attack would be at C5 (ortho to the C4-fluoro and meta to the C2-fluoro and the acetyl group) and to a lesser extent at C3 (ortho to the C2-fluoro and C4-fluoro but also ortho to the deactivating acetyl group). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitutions (SNAr) on the Aryl Moiety

Aryl halides with electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comnih.govlibretexts.org The fluorine atoms on the phenyl ring of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI), being highly electronegative, activate the ring towards nucleophilic attack. The acetyl group, particularly its carbonyl function, is also an electron-withdrawing group, further enhancing this reactivity.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov For the reaction to proceed, the electron-withdrawing group should be positioned ortho or para to the leaving group (the halogen). In this molecule, both fluorine atoms are activated by the acetyl group.

The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is the opposite of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. chemistrysteps.comlibretexts.org Therefore, either of the fluorine atoms on the phenyl ring could potentially be displaced by a strong nucleophile. Studies on related difluorobenzene compounds have shown that regioselectivity in SNAr reactions can be controlled by the reaction medium. researchgate.net

Formation of Derivatized Structures and Complex Scaffolds

The reactivity at both the α-fluoro carbonyl moiety and the difluorophenyl ring allows for the use of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) as a building block for more complex molecules.

As previously mentioned, a key application is the synthesis of azole antifungals. The substitution of the α-fluorine with a triazole ring is a pivotal step in the synthesis of fluconazole. scimplify.com This core structure can be further elaborated. For instance, derivatives of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone have been used to prepare arylhydrazotriazoles with potential biological activity. researchgate.net

Furthermore, the α-fluoro ketone can be a precursor to other functional groups. For example, the reaction of 2,4-difluoro-α-chloroacetophenone (a related compound) with 1H-1,2,4-triazole, followed by treatment with trimethylsulfoxonium iodide, yields an oxirane, which is a crucial intermediate for the synthesis of other azole antifungal drugs. researchgate.net This suggests that similar transformations could be applied to Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI).

The difluorophenyl ring also offers opportunities for derivatization. Sequential nucleophilic aromatic substitution reactions on activated dihalogenated benzenes can be used to construct complex heterocyclic scaffolds. nih.gov This opens up the possibility of using Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) in the synthesis of novel materials and pharmaceutical building blocks.

Condensation Reactions (e.g., Aldol, Mannich)

No specific studies detailing the participation of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- in Aldol or Mannich reactions could be located. The general mechanism for an Aldol condensation involves the enolate of a ketone attacking another carbonyl compound. Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. While it can be hypothesized that Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- could undergo such reactions, the absence of experimental data, including reaction conditions, yields, and product characterization, makes a detailed discussion impossible.

Cyclization Reactions for Heterocycle Formation

The use of fluorinated ketones as precursors for the synthesis of various heterocyclic compounds is a known strategy in medicinal and materials chemistry. These reactions often involve the reaction of the ketone with dinucleophiles to form rings such as pyrimidines, benzodiazepines, or thiazoles. However, specific examples of cyclization reactions starting from Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- to form heterocyclic structures are not documented in the available literature.

Stereoselective Transformations and Chiral Auxiliary Applications

Kinetic and Thermodynamic Studies of Key Reaction Pathways

A thorough understanding of a compound's reactivity also relies on kinetic and thermodynamic data. Such studies provide insight into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. The search for kinetic and thermodynamic parameters associated with the reactions of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- did not yield any results.

Advanced Spectroscopic and Structural Elucidation of Ethanone, 1 2,4 Difluorophenyl 2 Fluoro 9ci and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated molecules in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes for a thorough analysis.

The NMR spectra of Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- are defined by the chemical shifts and spin-spin coupling constants of its constituent nuclei.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂F) protons. The aromatic region would display a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The methylene protons would appear as a doublet of doublets, split by the adjacent fluorine atom (²JHF) and potentially showing smaller, long-range couplings to the aromatic fluorine atoms.

¹³C NMR: The carbon spectrum provides information on the carbon framework. The carbonyl carbon (C=O) would appear at a characteristic downfield shift. The aromatic carbons will show distinct signals, with their chemical shifts and splitting patterns heavily influenced by the attached fluorine atoms (¹JCF, ²JCF, etc.). The methylene carbon will appear as a doublet due to the large one-bond coupling with its attached fluorine (¹JCF). walisongo.ac.id

¹⁹F NMR: The fluorine spectrum is crucial for confirming the presence and environment of the fluorine atoms. Three distinct signals are expected: one for the aliphatic fluorine and two for the aromatic fluorines at the C2 and C4 positions. These signals will be split by couplings to nearby protons and potentially to each other. walisongo.ac.id

Table 1: Representative NMR Data for Fluorinated Acetophenone (B1666503) Scaffolds Note: This table represents expected values based on analyses of similar structures. Precise experimental data for Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) may vary.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| CH₂F | ~5.5-6.0 | dd | ²JHF ≈ 47-50 Hz, ⁴JHF ≈ 2-4 Hz |

| Aromatic H | ~7.0-8.0 | m | Various JHH and JHF |

| ¹³C NMR | |||

| C=O | ~190-195 | t | ³JCF ≈ 3-5 Hz |

| CH₂F | ~85-90 | d | ¹JCF ≈ 240-250 Hz |

| C-F (Aromatic) | ~160-170 | d | ¹JCF ≈ 250-260 Hz |

| Aromatic C | ~105-135 | m | Various JCF |

| ¹⁹F NMR | |||

| CH₂F | ~ -230 to -235 | t | ²JHF ≈ 47-50 Hz |

Through-space (TS) spin-spin couplings are observed between nuclei that are spatially close but separated by several bonds. nih.govresearchgate.net These couplings are particularly valuable in fluorinated compounds for determining conformation. nih.gov In 2'-fluoro-substituted acetophenone derivatives, significant TS-couplings are detected between the α-protons/carbon and the ortho-fluorine atom on the phenyl ring (e.g., ⁵J(Hα, F) and ⁴J(Cα, F)). nih.govacs.org

The observation of these TS-couplings indicates that the involved atoms are constrained at a distance smaller than the sum of their van der Waals radii. nih.govacs.org Analysis of these couplings in related acetophenones reveals that these molecules exclusively adopt an s-trans conformation in solution, where the carbonyl oxygen and the ortho-fluorine are oriented away from each other. nih.govacs.org This preference is likely due to the strong electrostatic repulsion between the polar C=O and C-F bonds in the alternative s-cis conformer. acs.org

Two-dimensional (2D) NMR experiments are essential for definitively assigning the complex spectra of molecules like Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal ¹H-¹H coupling networks, helping to assign the connectivity of the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each protonated carbon atom.

¹⁹F-centric Techniques: Specialized 2D experiments that involve the ¹⁹F nucleus, such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation), can be used to directly link protons to their neighboring fluorine atoms, confirming coupling pathways. nih.goved.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. mdpi.comcardiff.ac.uk For Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-, the spectra would be characterized by several key absorption bands.

Table 2: Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1690 - 1710 |

| C-F (Aliphatic) | Stretch | 1000 - 1100 |

| C-F (Aromatic) | Stretch | 1150 - 1250 |

| C=C (Aromatic) | Stretch | 1580 - 1620, 1450 - 1500 |

The strong carbonyl (C=O) stretching band is one of the most prominent features in the IR spectrum. The precise position of this band is sensitive to electronic effects from the difluorophenyl ring and the α-fluoro substituent. The spectra would also be rich in bands corresponding to the various C-F stretching modes, which are typically strong in the IR spectrum. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. vscht.cz

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk When subjected to electron ionization (EI), the molecular ion (M⁺) of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- would undergo characteristic fragmentation.

Key fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu

Loss of the -CH₂F radical: Alpha-cleavage can lead to the formation of a stable 2,4-difluorobenzoyl acylium ion. [C₈H₅F₃O]⁺ → [C₇H₃F₂O]⁺ + •CH₂F

Loss of the 2,4-difluorophenyl radical: The alternative α-cleavage results in the loss of the C₆H₃F₂• radical, forming a fluoroacetyl cation. [C₈H₅F₃O]⁺ → [C₂H₂FO]⁺ + •C₆H₃F₂

The resulting mass spectrum would show a peak for the molecular ion and prominent peaks corresponding to these and other fragment ions, allowing for confirmation of the molecular structure. libretexts.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While specific crystallographic data for Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- is not available, analysis of closely related derivatives provides significant insight into the solid-state conformation and intermolecular interactions characteristic of this molecular scaffold. medchemexpress.com

For instance, the crystal structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has been determined. researchgate.net In this derivative, the dihedral angle between the difluorophenyl ring and the triazole ring is 84.00 (4)°. researchgate.net The crystal structure is stabilized by intermolecular C—H⋯N hydrogen bonds. researchgate.net

Similarly, the structure of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone , another derivative, shows a significant dihedral angle between its two aromatic rings (46.8° and 47.6° in two independent molecules). researchgate.net The crystal packing in this compound is governed by C—H···F interactions and π–π stacking interactions between adjacent benzene (B151609) rings. researchgate.net These findings suggest that for Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-, a non-planar conformation is likely in the solid state, with intermolecular forces such as C-H···F and C-H···O hydrogen bonds playing a key role in the crystal lattice. The preference for an s-trans conformation, as indicated by NMR studies in solution, is also confirmed by X-ray analyses of related 2'-fluoro-substituted acetophenones. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules. For fluorinated acetophenones, DFT has been successfully used to calculate molecular geometries, vibrational frequencies, and various electronic properties. fluoromart.com

Analysis of Fluorine Substituent Effects on Electronic Properties

The three fluorine atoms in Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- profoundly influence its electronic properties through a combination of inductive and resonance effects. The fluorine atoms on the phenyl ring and the alpha-fluorine on the ethanone moiety are strongly electronegative, leading to significant inductive electron withdrawal. This effect enhances the electrophilicity of the carbonyl carbon and the adjacent alpha-carbon.

The fluorine atoms on the aromatic ring also participate in resonance, donating electron density from their lone pairs to the ring. However, the inductive effect of fluorine is generally considered to be dominant. This interplay of effects modulates the electron density distribution across the molecule, influencing its reactivity, acidity, and intermolecular interactions. fluoromart.com The molecular electrostatic potential map of related compounds like 2',4'-difluoroacetophenone (B1293509) provides valuable information on reactive sites, which is crucial for predicting chemical behavior. fluoromart.com

| Fluorine Position | Dominant Electronic Effect | Expected Impact on the Molecule |

|---|---|---|

| C2' (ortho) | Strong Inductive Withdrawal (-I) | Increases electrophilicity of carbonyl carbon; influences conformation through electrostatic repulsion with carbonyl oxygen. |

| C4' (para) | Inductive Withdrawal (-I) & Resonance Donation (+R) | Modulates electron density of the phenyl ring; affects overall dipole moment. |

| C2 (alpha) | Strong Inductive Withdrawal (-I) | Increases acidity of the alpha-proton (if present); activates the alpha-carbon for nucleophilic attack. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of DFT is the prediction of spectroscopic parameters, which can then be validated against experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For a range of 2'-fluoro-substituted acetophenone (B1666503) derivatives, DFT calculations have shown excellent consistency with experimental findings, particularly in confirming conformational preferences. acs.org

Theoretical calculations can predict NMR chemical shifts and, notably, through-space spin-spin coupling constants. In studies of related acetophenones, large 5J(Hα, F) and 4J(Cα, F) coupling constants were observed experimentally and supported by DFT calculations, confirming a preferred s-trans conformation. acs.org This validation provides confidence in the computational models. Similar theoretical approaches could be applied to Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- to predict its complex 1H, 13C, and 19F NMR spectra and aid in its structural elucidation. Comprehensive analyses of related molecules have included FT-IR, FT-Raman, and UV-Vis spectra, demonstrating the broad utility of DFT in spectroscopic predictions. fluoromart.comunair.ac.id

| Parameter | Computational Method | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| 5J(Hα, F) Coupling Constant (Hz) | DFT | Consistent with s-trans conformer | ~3.2 - 3.3 Hz | acs.org |

| Dihedral Angle (Ring-C=O) | DFT | Calculated minimum energy conformer | Confirmed by X-ray Crystallography | acs.org |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT calculations are excellent for determining static, low-energy structures, molecular dynamics (MD) simulations provide insight into the conformational landscapes and dynamic behavior of molecules over time. For flexible molecules like Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-, MD simulations can explore the various rotational conformations (rotamers) and the energy barriers between them.

Studies on 2'-fluoro-substituted acetophenones have revealed a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the ortho-fluorine substituent. acs.org This preference is driven by the minimization of electrostatic repulsion between the electronegative fluorine and oxygen atoms. DFT calculations have consistently supported this experimental observation. acs.org For the target compound, the additional fluorine at the alpha-position would introduce further steric and electrostatic interactions, likely influencing the rotational barrier around the C(aryl)-C(carbonyl) bond and the preferred dihedral angle. MD simulations could map this conformational landscape, identifying the most stable conformers and the pathways for interconversion between them.

Theoretical Mechanistic Investigations of Reactions Involving the Compound

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Analysis and Reaction Pathway Mapping

For reactions involving Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-, theoretical methods can be used to map the entire reaction pathway. A plausible reaction is the nucleophilic substitution at the alpha-carbon, which is activated by both the carbonyl group and the alpha-fluorine. The chlorine atom in the related compound, 2-Chloro-2',4'-difluoroacetophenone, is known to be a good leaving group for this reason.

Using computational methods, researchers can locate the transition state structure for such a reaction. This involves calculating the geometry of the highest energy point along the reaction coordinate. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. By mapping the path from reactant to product through the transition state, a detailed, step-by-step mechanism can be constructed. researchgate.net

Energetic Profiles of Key Transformations

A key output of reaction pathway mapping is the energetic profile, or reaction coordinate diagram. This profile plots the potential energy of the system as it progresses from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, a quantitative understanding of the reaction's feasibility and kinetics can be obtained. researchgate.net

| Reaction Species | Description | Significance in Profile |

|---|---|---|

| Reactant | The starting material(s) of the reaction. | The initial energy level (baseline). |

| Transition State (TS) | The highest energy structure along the reaction pathway between two minima. | Its energy relative to the reactant defines the activation energy. |

| Intermediate | A metastable species that exists in a local energy minimum along the reaction path. | Represents a temporary stop between reaction steps. |

| Product | The final compound(s) formed. | The final energy level; determines if the reaction is exothermic or endothermic. |

Structure-Reactivity Relationship Prediction

Computational and theoretical chemistry studies are pivotal in predicting the relationship between the molecular structure of "Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)" and its chemical reactivity. While specific quantitative structure-activity relationship (QSAR) models for this exact compound are not extensively documented in publicly available literature, general principles derived from studies on analogous α-fluoro ketones and fluorinated acetophenones can provide valuable insights.

Theoretical investigations into the reactivity of α-halogenated ketones have highlighted the influence of conformational effects. For instance, the reactivity of these compounds is not solely dictated by the electronegativity of the halogen atom. Computational studies have suggested that the energy barrier to achieve the optimal reactive conformation, where the carbon-halogen bond is orthogonal to the carbonyl group for effective orbital overlap, plays a significant role. In some α-fluoro ketones, this barrier can be higher compared to their chloro- or bromo- counterparts, potentially leading to slightly lower reactivity than what would be predicted based on electronegativity alone. beilstein-journals.org

The electronic properties of the 2,4-difluorophenyl ring are a primary determinant of the compound's reactivity. The fluorine atoms are strong electron-withdrawing groups, which can significantly impact the electron density distribution across the molecule. This is expected to render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Studies on the conformational preferences of 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for an s-trans conformation, where the fluorine atom and the carbonyl group are oriented away from each other. acs.orgnih.gov This preference is influenced by the dipole moments of the C-F and C=O bonds. nih.gov The specific conformation of "Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)" would similarly be governed by a balance of steric and electronic effects, influencing how it interacts with other molecules.

The fluorination of ketones is generally understood to be influenced by both steric and electronic factors. sapub.orgscispace.comresearchgate.net The presence of multiple fluorine atoms in "Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)"—two on the phenyl ring and one at the α-position—creates a unique electronic environment that governs its reactivity profile.

While detailed predictive models with specific data tables for "Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)" are not available, the table below outlines the expected influence of its structural features on reactivity based on established principles of physical organic chemistry and computational studies of related compounds.

Table 1: Predicted Structure-Reactivity Relationships for Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

| Structural Feature | Predicted Effect on Reactivity | Theoretical Basis |

| 2,4-Difluorophenyl Group | Increases electrophilicity of the carbonyl carbon. | The two fluorine atoms are strongly electron-withdrawing, reducing electron density at the carbonyl center and making it more susceptible to nucleophilic attack. |

| α-Fluoro Substituent | May slightly decrease reactivity compared to other α-halo analogs due to conformational effects. | The energy required to achieve the ideal conformation for nucleophilic attack (with the C-F bond orthogonal to the C=O bond) can be higher for fluorine compared to chlorine or bromine. beilstein-journals.org |

| Overall Molecular Dipole | Influences intermolecular interactions and solubility. | The arrangement of the polar C-F and C=O bonds creates a significant molecular dipole, affecting how the molecule orients itself when approaching reactants and its solubility in polar versus non-polar solvents. nih.gov |

Further dedicated computational studies, such as Density Functional Theory (DFT) calculations, could provide more precise quantitative predictions regarding the structure-reactivity relationship of this specific compound. Such studies would enable the calculation of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and transition state energies for various reactions, offering a more detailed understanding of its chemical behavior.

Applications of Ethanone, 1 2,4 Difluorophenyl 2 Fluoro 9ci As a Synthetic Intermediate

Role in the Synthesis of Fluorinated Agrochemical Precursors

The structural motifs present in Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- (9CI) are commonly found in a class of highly effective agricultural fungicides, particularly triazole-based compounds. Triazole fungicides are crucial in crop protection due to their broad-spectrum activity, which stems from their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.

The subject compound serves as a key starting material for creating more complex heterocyclic structures. The α-fluorine atom can be readily displaced by nucleophiles, such as the nitrogen atom of a 1,2,4-triazole ring. This reaction is a fundamental step in building the core structure of many potent fungicides. For instance, the synthesis of antifungal agents often involves the reaction of an α-halo-2,4-difluoroacetophenone derivative with 1,2,4-triazole. This reaction leads to the formation of intermediates like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a direct precursor to triazole antifungal agents. nih.govresearchgate.net While many of these are developed as pharmaceuticals, analogous compounds have been patented for use in agriculture as fungicides. nih.gov

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. nih.gov The 2,4-difluorophenyl group, in particular, is a common feature in numerous commercial pesticides. ccspublishing.org.cn Therefore, Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) represents a valuable precursor for the development of new-generation agrochemicals with potentially improved performance profiles.

Table 1: Role in Agrochemical Synthesis

| Feature of Target Compound | Relevance in Agrochemicals | Example Precursor Application |

|---|---|---|

| 2,4-Difluorophenyl group | Common structural motif in potent fungicides and pesticides. ccspublishing.org.cn | Building block for triazole-based agricultural fungicides. |

| α-Fluoro ketone | Reactive site for introducing heterocyclic moieties. | Synthesis of triazole intermediates for antifungal agents. nih.gov |

| Organofluorine nature | Enhances metabolic stability and biological activity. nih.gov | Development of more robust and effective crop protection agents. |

Contribution to Advanced Materials Synthesis (e.g., Polymer Monomers, Optoelectronic Materials)

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. 20.210.105 Similarly, organofluorine compounds are increasingly used in optoelectronic materials to tune their electronic properties and enhance device performance. rsc.orgossila.com The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of conjugated materials, facilitating electron injection and improving stability against oxidative degradation. rsc.org

While direct applications of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) in this area are not extensively documented, its structural analogues, such as 2,4-difluorobenzophenone, have been used in the synthesis of poly(ether ether ketone) (PEEK) analogues. wright.edu These polymers are high-performance thermoplastics with excellent mechanical and thermal properties. The difluorobenzophenone component acts as an electrophilic monomer in nucleophilic aromatic substitution polycondensation reactions. wright.edu Given its reactive ketone and fluorinated aryl functionalities, Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) could potentially be explored as a monomer or a modifying agent in the synthesis of novel fluorinated polymers.

In the field of optoelectronics, fluorinated acetophenones have been investigated for applications in solar energy storage through light-driven molecular isomerization. nih.govchemrxiv.orgresearchgate.net The strategic placement of fluorine atoms can prevent unwanted side reactions and increase the stability of energy-storing photoisomers. nih.govchemrxiv.org The unique electronic and structural characteristics of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) make it a candidate for research into new photoactive materials and organic semiconductors.

Utilization in the Construction of Complex Organic Molecules

The most prominent application of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) is as a crucial intermediate in the synthesis of complex, biologically active molecules, particularly pharmaceutical agents. It is a direct precursor to key intermediates used in the manufacture of widely used triazole antifungal drugs such as Fluconazole and Voriconazole.

The synthesis of Fluconazole, a treatment for a wide range of fungal infections, often begins with a 2,4-difluoroacetophenone derivative. The α-position is halogenated (e.g., with chlorine or bromine) and subsequently reacted with 1,2,4-triazole to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. researchgate.netlookchem.com This triazole ketone is a pivotal intermediate that is then converted through several steps, including the formation of an oxirane ring, to the final Fluconazole molecule. researchgate.netlookchem.comquickcompany.in The use of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) provides a more direct route to the triazole ketone intermediate via nucleophilic substitution of the α-fluorine.

Similarly, the synthesis of Voriconazole, a second-generation triazole antifungal, involves the construction of a complex core structure where the 2,4-difluorophenyl group is essential. mdpi.com Synthetic routes to Voriconazole also rely on intermediates derived from α-halo-2,4-difluoroacetophenone, highlighting the importance of this class of compounds. mdpi.com The reactivity of the α-fluoro ketone allows for the precise and efficient introduction of the first triazole ring, setting the stage for the construction of the rest of the complex molecule. scimplify.comlabshake.com

Table 2: Synthesis of Antifungal Drug Intermediates

| Drug | Intermediate Synthesized from Target Compound | Synthetic Step |

|---|---|---|

| Fluconazole | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone lookchem.com | Nucleophilic substitution of the α-fluorine with 1,2,4-triazole. scimplify.com |

| Voriconazole | Triazole ketone precursor mdpi.com | Reaction with 1,2,4-triazole to install the initial heterocyclic moiety. |

Application in the Development of Novel Synthetic Methodologies

The synthesis of α-fluoro ketones, such as Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI), is an area of active research in organofluorine chemistry. The development of efficient and selective methods for introducing a fluorine atom adjacent to a carbonyl group is a significant challenge. Consequently, this compound is often the target molecule in the development of new fluorination techniques.

Various methods have been developed for the synthesis of α-fluoro acetophenones. These include electrophilic fluorination of enolates or silyl (B83357) enol ethers, and nucleophilic substitution of α-haloketones. google.com For example, α-bromo-2,4-difluoroacetophenone can be treated with sources of fluoride (B91410) ions, such as potassium fluoride with a phase-transfer catalyst, to yield the α-fluoro product. google.com More modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are also used for the direct fluorination of ketones or their derivatives. researchgate.net

The study of the synthesis of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) and its analogues contributes to the broader field of synthetic methodology by providing test cases for new fluorinating reagents and reaction conditions. google.com Furthermore, the unique conformational properties induced by the ortho-fluorine atom in such acetophenone (B1666503) derivatives have been studied, providing insights into through-space spin-spin couplings that can be utilized in drug design and conformational analysis. acs.org These studies advance the fundamental understanding of organofluorine chemistry and expand the toolkit available to synthetic chemists for the construction of complex fluorinated molecules.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

Ethanone (B97240), 1-(2,4-difluorophenyl)-2-fluoro- (9CI) is a fluorinated organic compound whose significance is primarily rooted in its role as a crucial synthetic intermediate. The key achievement in the chemistry of this compound is its successful application as a building block in the synthesis of potent pharmaceutical agents, most notably the triazole antifungal drug, Fluconazole. scimplify.comnih.gov Its derivatives are also integral in the development of other therapeutic agents, including COX-2 inhibitors. scimplify.com

The synthesis of this α-fluoroketone and its subsequent conversion into more complex molecules, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, represents a cornerstone of its current utility. bas.bgresearchgate.net The presence of the 2,4-difluorophenyl moiety combined with the reactive α-fluoro ketone group makes it a versatile precursor. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnbinno.com The successful and scalable synthesis of this intermediate has thus been a significant enabler for the production of important medicines. bas.bg

Unaddressed Challenges in the Chemistry of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

Despite its utility, significant challenges persist in the chemistry of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) and related α-fluoroketones. These challenges span synthesis, reactivity, and process efficiency.

Control of Reactivity: The synthesis of α-fluorinated ketones can be inherently challenging, with potential for side reactions and difficulties in achieving high selectivity. nih.gov Undesired reactions, such as defluorination, can occur under certain conditions, complicating synthetic design. azolifesciences.comwhiterose.ac.uk

Counterintuitive Reactivity: Contrary to expectations based on electronegativity, studies have shown that α-fluoroketones can be slightly less reactive toward nucleophilic addition than their α-chloro and α-bromo analogs. nih.gov This is attributed to conformational effects where the optimal orbital overlap for the reaction is energetically disfavored, a subtle stereoelectronic effect that complicates reaction design and optimization. nih.gov

Biocatalytic Hurdles: While biocatalysis offers a promising green alternative, enzymes like transaminases have shown an unexpected promiscuous activity, leading to hydrodefluorination of α-fluoroketones rather than the desired amination. whiterose.ac.ukresearchgate.net Overcoming or harnessing this reactivity is a significant challenge.

| Challenge Area | Specific Issues |

| Synthesis | Low overall yields in multi-step processes; Use of hazardous reagents (e.g., n-butyl lithium); Environmental concerns. google.com |

| Reactivity | Difficulty in controlling selectivity; Potential for side reactions like defluorination. nih.govazolifesciences.com |

| Stereoelectronics | Lower-than-expected reactivity in nucleophilic additions due to unfavorable conformational preferences. nih.gov |

| Biocatalysis | Unwanted promiscuous hydrodefluorination activity by enzymes like transaminases. whiterose.ac.ukresearchgate.net |

Emerging Paradigms and Prospects for Future Research

The future of research on Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) is poised to benefit from broader advances in catalysis, analytical technology, and computational chemistry.

The derivatization of α-fluoroketones is an area ripe for innovation through modern catalysis. The development of new catalytic systems promises more efficient, selective, and sustainable transformations.

Advanced Catalytic Systems: There is a strong trend towards using transition-metal catalysts (e.g., Palladium, Nickel, Scandium), photocatalysts, and organocatalysts for the selective incorporation of fluorine and the functionalization of fluorinated molecules. nih.govscilit.commdpi.com These methods offer milder reaction conditions and novel reactivity patterns.

Enzyme-Mimicking Catalysts: Researchers are designing smaller, more robust molecules that mimic the function of complex fluorinase enzymes. technologynetworks.com These catalysts can be precisely tuned to handle fluoride (B91410) salts and incorporate fluorine into a wide variety of organic molecules, far exceeding the substrate scope of natural enzymes. technologynetworks.com

Cascade Reactions: The development of one-pot cascade reactions, where multiple transformations occur sequentially without isolating intermediates, represents a significant advance in synthetic efficiency. sciencedaily.com Applying this "molecular origami" approach to intermediates like Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) could dramatically streamline the synthesis of complex drug analogues. sciencedaily.com

Biocatalysis Engineering: Future work in biocatalysis will likely focus on enzyme engineering to suppress undesired side reactions (like hydrodefluorination) and enhance the desired reactivity for creating chiral centers and complex derivatives under environmentally benign aqueous conditions. whiterose.ac.ukresearchgate.net

Real-time analysis is revolutionizing chemical process development, enabling faster optimization and greater control, a paradigm known as Process Analytical Technology (PAT). mt.comlongdom.org

Real-Time Process Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly being integrated into flow chemistry platforms. rsc.org These tools allow chemists to monitor reaction kinetics, identify transient intermediates, and determine endpoints with high precision, leading to accelerated process development for pharmaceutical intermediates. rsc.org

¹⁹F NMR Spectroscopy: Given the subject compound, ¹⁹F NMR is a particularly powerful and underutilized tool for in-situ monitoring. researchgate.net It offers a direct and highly sensitive window into the reaction environment, allowing for precise tracking of both the consumption of fluorinated starting materials and the formation of fluorinated products. researchgate.net

Emerging Technologies: The advent of ultrafast spectroscopy provides the ability to observe molecular dynamics on extremely short timescales, offering unprecedented insight into reaction mechanisms. spectroscopyonline.com Concurrently, the development of miniaturized and portable spectroscopic devices facilitates more flexible on-site and in-line analysis. spectroscopyonline.com

| Spectroscopic Technique | Application in Monitoring |

| In-situ FTIR/Raman | Real-time tracking of functional group changes, reaction kinetics, and endpoint determination. rsc.org |

| Flow NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation of intermediates and products directly in the reaction stream; quantitative analysis. rsc.org |

| ¹⁹F NMR | Highly specific and sensitive monitoring of fluorinated species consumption and formation. researchgate.net |

| UPLC-MS | On-line separation and identification of components in complex reaction mixtures. rsc.org |

Computational chemistry has transitioned from a validation tool to a predictive powerhouse, capable of guiding and even initiating synthetic discovery.

Reaction Discovery and Design: Advanced computational methods, such as the artificial force induced reaction (AFIR) method, are now used to screen for and discover entirely new reaction pathways for creating fluorinated compounds. hokudai.ac.jp This in silico approach can identify promising, less-explored reactions before any experiments are conducted, vastly expanding the synthetic toolkit. hokudai.ac.jp

Catalyst Design: Quantum mechanics and computational analysis are instrumental in the rational design of new catalysts. technologynetworks.com By modeling the three-dimensional structure and electronic properties of a catalyst and its interaction with substrates, scientists can design molecules with precisely tailored functions, such as selectively binding and activating fluoride for reaction. technologynetworks.comnih.gov

Understanding Reactivity and Properties: Computational studies are essential for rationalizing the complex effects of fluorination on molecular properties, such as conformational preferences that influence reactivity or interactions with biological targets. nih.govnih.gov Density Functional Theory (DFT) and other quantum chemical calculations can predict the stability, reactivity, and spectral properties of fluorinated molecules, guiding the development of new drugs and materials. nih.govemerginginvestigators.org This predictive power is crucial for designing novel derivatives of Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) with enhanced biological activity or novel material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)?

- Methodological Answer : A plausible synthesis involves a Friedel-Crafts acylation of 2,4-difluorobenzene with a fluorinated acetyl chloride derivative. For example, using AlCl₃ as a catalyst in anhydrous dichloromethane under reflux (60–70°C) for 6–8 hours. Post-reaction, neutralize the catalyst with ice-water, extract the product using ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1). Structural analogs, such as 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone, have been synthesized using similar protocols .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR to identify fluorine-substituted aromatic protons (δ 7.2–7.8 ppm, split patterns due to F coupling) and the ketone carbonyl (δ ~200–210 ppm in ).

- IR : Confirm the presence of C=O stretch (~1700 cm) and C-F stretches (1000–1300 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C₈H₅F₃O⁺, exact mass 186.03).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in common solvents (e.g., DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent and measure absorbance at λmax (typically ~260–280 nm for aromatic ketones).

- Stability : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min). Fluorinated analogs like pyrifenox (CAS 125356-70-9) show stability in dry, cool storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl carbon and adjacent fluorine atoms.

- Analyze LUMO (lowest unoccupied molecular orbital) localization to predict sites for nucleophilic attack. For example, fluorinated ethanones exhibit enhanced electrophilicity at the carbonyl due to electron-withdrawing F groups .

- Validate predictions experimentally by reacting the compound with amines (e.g., piperidine) and monitoring substitution via -NMR.

Q. What strategies can optimize the enantiomeric purity of derivatives synthesized from this compound?

- Methodological Answer :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to induce asymmetry.

- Perform chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) to separate enantiomers.

- Reference: Analogous fluorinated ketones, such as (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride, have been resolved using similar techniques .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

- Methodological Answer :

- Conduct in vitro assays using human liver microsomes (HLMs). Incubate the compound (1–100 µM) with NADPH cofactor at 37°C for 60 minutes.

- Analyze metabolites via LC-MS/MS (QTOF, ESI+ mode). Fluorinated aryl ketones often undergo hydroxylation or defluorination .

- Compare metabolic pathways with structurally related compounds like pyrifenox, which shows moderate oral toxicity (rat LD₅₀: 1705 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.